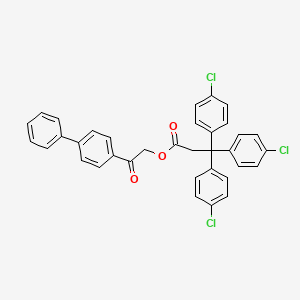
3-(3-Chlorophenyl)-5-(2-pyridylmethylene)-2-thioxo-1,3-thiazolidin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3-Chlorophenyl)-5-(2-pyridylmethylene)-2-thioxo-1,3-thiazolidin-4-one is a heterocyclic compound that has garnered interest due to its diverse biological activities and potential applications in various fields. This compound features a thiazolidinone core, which is known for its pharmacological properties, and is substituted with a chlorophenyl and a pyridylmethylene group, enhancing its chemical reactivity and biological activity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Chlorophenyl)-5-(2-pyridylmethylene)-2-thioxo-1,3-thiazolidin-4-one typically involves the condensation of 3-chlorobenzaldehyde with 2-pyridinecarboxaldehyde and thiosemicarbazide under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is refluxed for several hours to ensure complete reaction. The product is then isolated by filtration and purified by recrystallization.
Industrial Production Methods
On an industrial scale, the synthesis of this compound can be optimized by using continuous flow reactors, which allow for better control of reaction conditions and higher yields. The use of catalysts, such as Lewis acids, can also enhance the reaction rate and selectivity. Additionally, solvent recycling and waste minimization techniques are employed to make the process more environmentally friendly.
化学反应分析
Types of Reactions
3-(3-Chlorophenyl)-5-(2-pyridylmethylene)-2-thioxo-1,3-thiazolidin-4-one undergoes various chemical reactions, including:
Oxidation: The thiazolidinone ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiazolidines.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Exhibits antimicrobial, antifungal, and anticancer activities.
Medicine: Potential therapeutic agent for treating infections and cancer.
Industry: Used in the development of new materials with specific properties.
作用机制
The biological activity of 3-(3-Chlorophenyl)-5-(2-pyridylmethylene)-2-thioxo-1,3-thiazolidin-4-one is attributed to its ability to interact with various molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and disrupting cellular processes. The thiazolidinone core is known to interact with proteins involved in cell division and apoptosis, making it a potential anticancer agent.
相似化合物的比较
Similar Compounds
- 3-(3-Chlorophenyl)-5-(2-pyridylmethylene)-2-thioxo-1,3-thiazolidin-4-one
- 3-(4-Chlorophenyl)-5-(2-pyridylmethylene)-2-thioxo-1,3-thiazolidin-4-one
- 3-(3-Bromophenyl)-5-(2-pyridylmethylene)-2-thioxo-1,3-thiazolidin-4-one
Uniqueness
The presence of the chlorophenyl and pyridylmethylene groups in this compound enhances its chemical reactivity and biological activity compared to similar compounds. The specific substitution pattern also influences its interaction with molecular targets, making it a unique and valuable compound for research and development.
属性
分子式 |
C15H9ClN2OS2 |
|---|---|
分子量 |
332.8 g/mol |
IUPAC 名称 |
(5Z)-3-(3-chlorophenyl)-5-(pyridin-2-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C15H9ClN2OS2/c16-10-4-3-6-12(8-10)18-14(19)13(21-15(18)20)9-11-5-1-2-7-17-11/h1-9H/b13-9- |
InChI 键 |
WMKXWYSTGKYXQZ-LCYFTJDESA-N |
手性 SMILES |
C1=CC=NC(=C1)/C=C\2/C(=O)N(C(=S)S2)C3=CC(=CC=C3)Cl |
规范 SMILES |
C1=CC=NC(=C1)C=C2C(=O)N(C(=S)S2)C3=CC(=CC=C3)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-[(5Z)-5-[(4-Fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-YL]-N-{5-[(4-methylphenyl)methyl]-1,3-thiazol-2-YL}propanamide](/img/structure/B11695915.png)
![(2E)-N-[2-chloro-5-(trifluoromethyl)phenyl]-3-(4-methoxyphenyl)prop-2-enamide](/img/structure/B11695923.png)
![N'-[(E)-{3-[(4-nitrobenzyl)oxy]phenyl}methylidene]-2-(9-oxoacridin-10(9H)-yl)acetohydrazide](/img/structure/B11695925.png)
![ethyl (2Z)-2-[1-(acetyloxy)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-7-methyl-5-(4-methylphenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11695927.png)
![N'-[(E)-(3-hydroxy-4-methoxyphenyl)methylidene]-2-phenylacetohydrazide](/img/structure/B11695928.png)
![2-[2-(4-propoxyphenoxy)ethylsulfanyl]-1H-quinazolin-4-one](/img/structure/B11695935.png)
![(4Z)-4-[2-(4-chloro-3-nitrophenyl)hydrazinylidene]-5-oxo-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide](/img/structure/B11695941.png)
![2-{[5-(4-bromophenyl)-4-(2-methyl-2-propenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11695946.png)
![(3E)-3-{[5-(4-bromophenyl)furan-2-yl]methylidene}-1-(3-hydroxyphenyl)-5-phenyl-1,3-dihydro-2H-pyrrol-2-one](/img/structure/B11695947.png)
![(4Z)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-methyl-4-[2-(naphthalen-1-yl)hydrazinylidene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11695950.png)
![2,2-dimethyl-5-(3,4,5-trimethoxyphenyl)-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B11695959.png)
![(5E)-1-(4-Chlorophenyl)-5-{[5-(4-chlorophenyl)furan-2-YL]methylidene}-1,3-diazinane-2,4,6-trione](/img/structure/B11695967.png)

